molecular formula C10H17NO3 B2363117 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid CAS No. 60804-39-9

1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2363117
CAS No.: 60804-39-9
M. Wt: 199.25
InChI Key: VBVLZADPBRUAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C10H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3-methylbutanoyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process involving the acylation of pyrrolidine-2-carboxylic acid with 3-methylbutanoyl chloride. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps, such as recrystallization or chromatography, to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbutanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: New acyl derivatives with different functional groups.

Scientific Research Applications

1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to natural substrates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s molecular structure allows it to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the 3-methylbutanoyl group, making it less hydrophobic.

    1-(Butanoyl)pyrrolidine-2-carboxylic acid: Similar structure but with a butanoyl group instead of a 3-methylbutanoyl group.

Uniqueness: 1-(3-Methylbutanoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the 3-methylbutanoyl group, which imparts specific chemical and physical properties, such as increased hydrophobicity and potential for unique biological interactions.

Properties

IUPAC Name

1-(3-methylbutanoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(2)6-9(12)11-5-3-4-8(11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVLZADPBRUAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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